(1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethyl-2-pyrazinyl)-1,4-pentadien-3-one
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Overview
Description
CAY10706 is a ligustrazine-curcumin hybrid compound known for its ability to promote the accumulation of intracellular reactive oxygen species preferentially in lung cancer cells. This compound has shown potential in inhibiting the proliferation of both drug-sensitive and drug-resistant lung cancer cells .
Chemical Reactions Analysis
CAY10706 undergoes various types of chemical reactions, including:
Oxidation: Promotes the accumulation of reactive oxygen species.
Reduction: Not specifically documented for this compound.
Substitution: Likely involved in the initial synthesis stages.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature environments. The major products formed from these reactions are typically intermediates leading to the final ligustrazine-curcumin hybrid structure .
Scientific Research Applications
CAY10706 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a reference standard in various chemical analyses.
Biology: Studied for its effects on cellular processes, especially in cancer cells.
Medicine: Investigated for its potential therapeutic effects in treating lung cancer.
Industry: Utilized in research and development for new cancer treatments.
Mechanism of Action
The mechanism by which CAY10706 exerts its effects involves the suppression of the thioredoxin reductase system and the inhibition of the NF-κB, Akt, and ERK signaling pathways. These molecular targets and pathways are crucial in regulating cell proliferation, survival, and apoptosis, making CAY10706 a promising candidate for cancer therapy .
Comparison with Similar Compounds
CAY10706 can be compared with other ligustrazine and curcumin derivatives. Similar compounds include:
Ligustrazine: Known for its neuroprotective and anti-inflammatory properties.
Curcumin: Widely studied for its anti-inflammatory, antioxidant, and anticancer effects.
What sets CAY10706 apart is its hybrid structure, which combines the beneficial properties of both ligustrazine and curcumin, leading to enhanced efficacy in promoting reactive oxygen species accumulation and inhibiting cancer cell proliferation .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethylpyrazin-2-yl)penta-1,4-dien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-13(2)21-17(14(3)20-12)9-8-16(22)7-5-15-6-10-18(23)19(11-15)24-4/h5-11,23H,1-4H3/b7-5+,9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCYSHIIMOFVLY-ZIRGRKGMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(C(=N1)C)/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.